CID 2789481
Description
BenchChem offers high-quality CID 2789481 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2789481 including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(2-phenylquinazolin-4-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O.ClH/c20-11-10-17-16-13-8-4-5-9-14(13)18-15(19-16)12-6-2-1-3-7-12;/h1-9,20H,10-11H2,(H,17,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLBDALMYOIJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Des Réactions Chimiques
Absence of CID 2789481 in Search Results
-
Source : The PMC table lists 42 compounds (35 active, 7 inactive) with CID numbers ranging from 286532 to 11834389. CID 2789481 is not among them.
-
Source : Focuses on infrared heat transfer modifying reactions but does not specify compounds by CID.
-
Source : A patent document detailing procedural guidelines, not chemical reactions.
Potential Reasons for Missing Data
-
Specialized Databases Required : CID 2789481 may be cataloged in proprietary or niche chemical databases (e.g., PubChem, Reaxys, SciFinder) that were not included in the search scope.
-
Unpublished or Recent Research : The compound might be part of ongoing studies not yet published or indexed in open-access repositories.
Recommendations for Further Investigation
To obtain authoritative data on CID 2789481, consider the following steps:
-
PubChem : Query the compound’s CID directly for structural, pharmacological, and reaction data1.
-
Reaxys/Scifinder : Use these platforms to locate peer-reviewed articles, patents, or synthetic protocols.
-
Targeted Literature Review : Search journals like Journal of the American Chemical Society or Organic Letters for recent studies.
Alternative Insights from Search Results
While CID 2789481 is unaddressed, the search results highlight methodologies relevant to reaction analysis:
-
Infrared Heat Transfer : Source demonstrates how infrared radiation lowers activation energy in dehydration reactions (e.g., copper sulfate pentahydrate).
-
Anti-Arrhenius Behavior : Source discusses reactions that accelerate at lower temperatures due to enzyme denaturation or steric effects.
Example Data Table for Context
The table below summarizes compounds from Source , illustrating typical data formats for CID-associated studies:
| CID | Molecular Formula | IC₅₀ (μM) | logIC₅₀ | Activity |
|---|---|---|---|---|
| 646525 | C₁₅H₁₃N₃O₄S₂ | 1.990 | −5.701 | Active |
| 3243168 | C₁₆H₁₂N₂O₆ | 8.563 | −5.067 | Active |
| 11834389 | C₁₅H₁₂N₂O₄S₂ | 33.10 | −4.480 | Inactive |
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 2789481?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., mechanisms of action, structural interactions, or unexplored applications). Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure specificity . Ensure the question is measurable (e.g., "How does CID 2789481 inhibit [specific enzyme] in vitro?") and aligns with available data-collection tools (spectroscopy, assays) . Test feasibility by reviewing preliminary data or computational simulations .
Q. What are the essential components of a methodology section for CID 2789481 studies?
- Methodological Answer : Include:
- Materials : Purity grades, suppliers, and characterization methods (e.g., NMR, HPLC) .
- Experimental Design : Controls, replicates, and statistical power calculations to ensure reproducibility .
- Data Collection : Detailed protocols for assays or spectroscopic analysis to enable replication .
- Ethical Compliance : For studies involving biological samples, include ethics board approvals and consent protocols .
Q. How to conduct a literature review on CID 2789481 using academic databases?
- Methodological Answer :
- Use systematic search strategies on PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "CID 2789481 AND [target protein] NOT review") .
- Prioritize primary sources (peer-reviewed journals) over secondary summaries .
- Track citations of seminal papers to identify recent developments .
Advanced Research Questions
Q. How to design experiments isolating CID 2789481's effects in complex biological systems?
- Methodological Answer :
- Reductionist Approach : Use knockout cell lines or enzyme-deficient models to isolate target interactions .
- Control Strategies : Include vehicle controls, competitive inhibitors, and orthogonal validation (e.g., CRISPR vs. pharmacological inhibition) .
- Multi-Omics Integration : Pair metabolomics data with transcriptomic profiling to contextualize mechanisms .
Q. How to resolve contradictions in reported data on CID 2789481's efficacy?
- Methodological Answer :
- Principal Contradiction Analysis : Identify the dominant factor (e.g., dosage, solvent choice, assay conditions) influencing divergent results .
- Meta-Analysis : Statistically harmonize datasets using tools like RevMan, adjusting for variables (e.g., pH, temperature) .
- Experimental Replication : Reproduce disputed studies under standardized conditions and publish negative results .
Q. What strategies ensure reproducibility in CID 2789481 research?
- Methodological Answer :
- Protocol Standardization : Adopt community guidelines (e.g., MIAME for microarrays, ARRIVE for in vivo studies) .
- Data Transparency : Share raw datasets, code, and instrument calibration logs via repositories like Zenodo .
- Collaborative Validation : Partner with independent labs for cross-verification of key findings .
Q. How to manage interdisciplinary challenges in studying CID 2789481’s pharmacokinetics?
- Methodological Answer :
- Integrated Workflows : Combine computational modeling (e.g., molecular dynamics) with in vitro assays to predict and validate absorption properties .
- Cross-Disciplinary Teams : Involve statisticians for PK/PD modeling and clinicians for translational relevance .
- Iterative Refinement : Use feedback from preliminary in vivo trials to optimize dosing regimens .
Q. What ethical considerations apply to using proprietary data on CID 2789481?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
